![molecular formula C18H18N4OS B2820295 (Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one CAS No. 1174906-35-4](/img/structure/B2820295.png)
(Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one
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Description
(Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
One significant application of similar chemical compounds is their antimicrobial activity. For example, a study conducted by El-Sonbati et al. (2016) on Schiff base supramolecular and its metal complexes, which bear structural resemblance to the compound , found notable antimicrobial properties. These complexes showed efficacy against various bacterial and fungal species, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and others (El-Sonbati et al., 2016).
Anticancer Activity
Compounds structurally related to the given chemical have shown potential as anticancer agents. For instance, Liu et al. (2009) synthesized novel derivatives that exhibited strong inhibitory activities against human prostate cancer and epidermoid carcinoma cancer lines (Liu et al., 2009). Additionally, Xu et al. (2021) explored a tetrahydroisoquinoline derivative's anticancer effects on breast and prostate cancer cells, demonstrating its potential for cancer treatment (Xu et al., 2021).
Electroluminescent Materials
Compounds with a similar structure have been investigated for their use in electroluminescent materials. Yu et al. (2003) studied the electroluminescent properties of a zinc(II) complex that might share some characteristics with the given compound. This research revealed potential applications in organic light-emitting diodes (LEDs) (Yu et al., 2003).
Chemical Sensing and Imaging
Chemical compounds similar to the given chemical have been utilized in the development of chemical sensors. For instance, Kasirajan et al. (2017) created a colorimetric fluorescent chemosensor based on a pyrazoline structure, demonstrating selective detection of Zn2+ ions and application in live cell imaging (Kasirajan et al., 2017).
properties
IUPAC Name |
(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12-15(10-21(2)20-12)9-16-17(23)19-18(24-16)22-8-7-13-5-3-4-6-14(13)11-22/h3-6,9-10H,7-8,11H2,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSKFMAVIDTSJG-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N=C(S2)N3CCC4=CC=CC=C4C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C\2/C(=O)N=C(S2)N3CCC4=CC=CC=C4C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one |
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